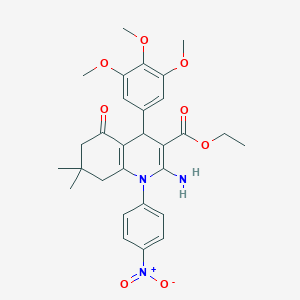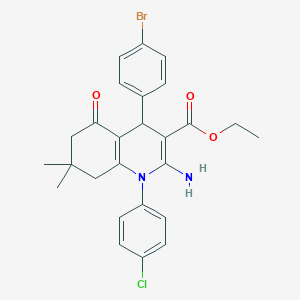![molecular formula C10H12N4S B387900 3-{[(4-méthylphényl)méthyl]sulfanyl}-1H-1,2,4-triazol-5-amine CAS No. 312275-49-3](/img/structure/B387900.png)
3-{[(4-méthylphényl)méthyl]sulfanyl}-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C10H12N4S and a molecular weight of 220.3 g/mol It is known for its unique structure, which includes a triazole ring substituted with a 4-methylbenzylsulfanyl group
Applications De Recherche Scientifique
3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
Target of Action
The primary target of 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This protein plays a crucial role in the biosynthesis of sterols, particularly ergosterol, which is an essential component of fungal cell membranes .
Mode of Action
The compound interacts with its target, the heme protein, by inhibiting the enzyme responsible for 14α-demethylation in the ergosterol biosynthesis pathway . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s structure and function .
Biochemical Pathways
The affected biochemical pathway is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylation step, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell .
Pharmacokinetics
Like other azole-based drugs, it is expected to have good bioavailability and distribution within the body
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the fungal cell membrane’s integrity and function due to decreased ergosterol levels and increased 14α-methyl sterols . This leads to impaired cell growth and proliferation, ultimately resulting in the death of the fungal cell .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and its interaction with the target . Additionally, the compound’s efficacy can be influenced by the specific strain of fungus and its resistance mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-methylbenzyl chloride with 1H-1,2,4-triazol-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-[(4-methoxybenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Uniqueness
3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-2-4-8(5-3-7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFRBGYNIPHBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322244 | |
| Record name | 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312275-49-3 | |
| Record name | 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,3-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B387820.png)
![1,3-BIS[(2-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B387821.png)
![(2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE](/img/structure/B387823.png)

![4-fluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide](/img/structure/B387826.png)
![5-[[5-(2,3-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B387827.png)
![4-(2-{[3,5-Dimethyl(phenylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenyl acetate](/img/structure/B387828.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B387833.png)
![Methyl 4-{[({6-[(2-hydroxy-5-iodobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B387836.png)
![5-AMINO-3-[(1Z)-2-[5-(4-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B387837.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3,5-diiodophenyl]acrylonitrile](/img/structure/B387838.png)
![N-(2,4-dichlorobenzyl)-2-{4-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B387841.png)
